molecular formula C17H14O2 B106068 9,10-Ethanoanthracene-9(10h)-carboxylic acid CAS No. 20202-05-5

9,10-Ethanoanthracene-9(10h)-carboxylic acid

Cat. No.: B106068
CAS No.: 20202-05-5
M. Wt: 250.29 g/mol
InChI Key: BVLVSIVPACIYAV-UHFFFAOYSA-N
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Description

9,10-Ethanoanthracene-9(10H)-carboxylic acid is an organic compound with a unique structure that incorporates an ethano bridge across the anthracene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-ethanoanthracene-9(10H)-carboxylic acid typically involves the Diels-Alder reaction between anthracene and an appropriate dienophile, followed by oxidation and carboxylation steps. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the ethano bridge.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

9,10-Ethanoanthracene-9(10H)-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 9,10-ethanoanthracene-9(10H)-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The ethano bridge in its structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol
  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate

Uniqueness: 9,10-Ethanoanthracene-9(10H)-carboxylic acid is unique due to its specific structural features, such as the ethano bridge and carboxylic acid functional group

Properties

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-16(19)17-10-9-11(12-5-1-3-7-14(12)17)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVSIVPACIYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298390
Record name 9,10-ethanoanthracene-9(10h)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20202-05-5
Record name NSC122876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-ethanoanthracene-9(10h)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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